

A Technical Guide to the Natural Sources and Producers of Roseoflavin

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Compound of Interest

Compound Name: Roseoflavin

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Introduction

Roseoflavin is a naturally occurring red pigment and a structural analog of riboflavin (vitamin B2) with potent antimicrobial properties.^{[1][2][3][4]} Its unique mode of action, which involves the mimicry of riboflavin to disrupt essential metabolic pathways, has made it a compound of significant interest in the development of novel antibiotics. This technical guide provides an in-depth overview of the natural sources of **roseoflavin**, its producers, quantitative production data, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Natural Producers of Roseoflavin

The primary natural producers of **roseoflavin** are bacteria belonging to the genus *Streptomyces*. These soil-dwelling, Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

The known natural producers of **roseoflavin** include:

- *Streptomyces davawensis* (also referred to as *Streptomyces davaonensis*): This species was the first identified producer of **roseoflavin**, originally isolated from a soil sample in the Philippines.^{[5][6]} It remains the most extensively studied natural source of this antibiotic.

- *Streptomyces cinnabarinus*: This species has also been identified as a natural producer of **roseoflavin**.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- *Streptomyces berlinensis*: A more recent addition to the list of **roseoflavin** producers, this novel species was isolated from a soil sample in Germany, suggesting a wider geographical distribution of **roseoflavin**-producing streptomycetes than previously thought.[\[8\]](#)

In addition to these natural producers, metabolic engineering efforts have successfully introduced the **roseoflavin** biosynthetic pathway into other microorganisms, creating heterologous producers. Notable examples include:

- *Corynebacterium glutamicum*: This industrial workhorse has been engineered to produce **roseoflavin**, demonstrating the potential for scalable biotechnological production.[\[1\]](#)[\[3\]](#)[\[11\]](#)
- *Bacillus subtilis*: While initial attempts to express the **roseoflavin** biosynthesis genes in *B. subtilis* were not successful, it remains a target for heterologous production due to its well-characterized genetics and fermentation capabilities.[\[11\]](#)

Quantitative Production of Roseoflavin

The production of **roseoflavin** varies significantly between different producers and strains, and can be substantially increased through metabolic engineering. The following table summarizes the reported production titers of **roseoflavin** in various microorganisms.

Organism	Strain Type	Production Titer	Reference
Streptomyces davaonensis	Wild-Type	~20 μ M	[8]
Streptomyces davaonensis	Recombinant (RML7)	34.9 \pm 5.2 μ M (~14 mg/L)	[11][12]
Streptomyces berlinensis	Wild-Type (isolate 14.2)	~1.1 μ M (after 80h)	[8]
Corynebacterium glutamicum	Recombinant	1.6 \pm 0.2 μ M (~0.7 mg/L)	[11]
Corynebacterium glutamicum	Engineered (CgRose6)	17.4 \pm 1.5 mg/L	[1][3][12]

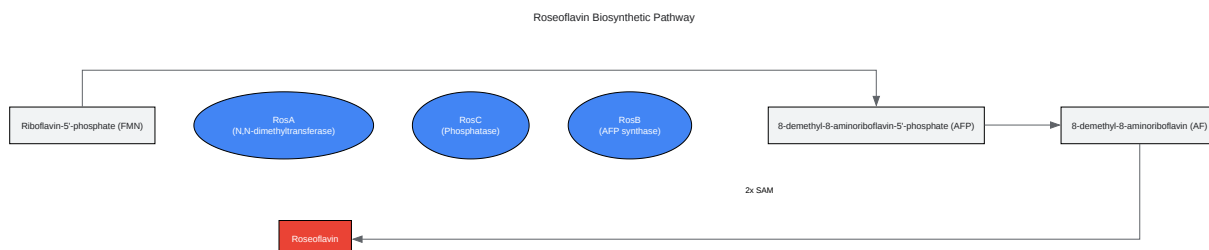
Biosynthesis of Roseoflavin

Roseoflavin is synthesized from the primary metabolite riboflavin-5'-phosphate (flavin mononucleotide, FMN). The biosynthetic pathway involves a series of enzymatic conversions catalyzed by proteins encoded by the *ros* gene cluster.

The key enzymatic steps are:

- Conversion of FMN to 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP): This crucial step is catalyzed by the enzyme RosB, an AFP synthase.[2]
- Dephosphorylation of AFP to 8-demethyl-8-aminoriboflavin (AF): The phosphate group is removed from AFP by a specific phosphatase, RosC.[2]
- Dimethylation of AF to **Roseoflavin**: The final step involves the consecutive N,N-dimethylation of the 8-amino group of AF to form **roseoflavin**. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N,N-dimethyltransferase, RosA.

The following diagram illustrates the biosynthetic pathway of **roseoflavin**.



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Biosynthetic pathway of **roseoflavin** from FMN.

Experimental Protocols

This section provides a compilation of methodologies for the cultivation of **roseoflavin** producers, and the extraction, purification, and quantification of **roseoflavin**.

Cultivation of *Streptomyces* for Roseoflavin Production

4.1.1. Media Preparation

- Yeast Starch (YS) Broth (for liquid culture):
 - Yeast Extract: 2 g/L
 - Soluble Potato Starch: 10 g/L
 - Adjust pH to 7.2 before autoclaving.[8]
- Mannitol Soy (MS) Agar (for sporulation):

- Mannitol: 20 g/L
- Soybean Meal: 20 g/L
- Agar: 20 g/L[8]

4.1.2. Inoculation and Incubation

- Grow *Streptomyces* strains on MS agar plates to induce sporulation.
- Harvest spores from the agar surface.
- Inoculate 50 mL of YS broth in a 300 mL flask with 5×10^6 spores.[12]
- Incubate aerobically at 30°C with shaking for up to 14 days. **Roseoflavin** production typically occurs in the stationary phase of growth.[5][12]

Extraction and Purification of Roseoflavin

- Cell Separation: Separate the bacterial cells from the culture broth by centrifugation (e.g., 6000 x g for 10 minutes).[8]
- Sample Preparation for HPLC:
 - For starch-containing media (like YS), treat the supernatant with α -amylase to degrade the starch.
 - Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v) and incubating at 4°C for 10 minutes.[8]
 - Centrifuge the sample (e.g., 8000 x g for 10 minutes at 4°C) to pellet the precipitate.[8]
 - Filter the supernatant through a 0.2 μ m regenerated cellulose membrane filter before HPLC analysis.[8]
- Preparative HPLC for Purification:
 - For purification of **roseoflavin**, the supernatant can be subjected to preparative reversed-phase HPLC on a C18 column.[8]

- Collect fractions and identify those containing **roseoflavin** by their characteristic red color and absorption maximum at approximately 509 nm.[\[8\]](#)[\[12\]](#)

Quantification of Roseoflavin by HPLC

4.3.1. HPLC System and Conditions

- HPLC System: An Agilent 1260 Infinity system or equivalent, coupled with a diode array detector (DAD) or a UV/Vis detector.
- Column: Phenomenex Biphenyl HPLC column (2.6 μm particle size, 150 mm \times 2.1 mm) or a Kinetex 5 μm C18 column (100 \times 4 mm).[\[8\]](#)
- Mobile Phase:
 - Solvent A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7.[\[8\]](#)
 - Solvent B: Methanol.[\[8\]](#)
- Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 15%), which is gradually increased to a high percentage (e.g., 100%) over a set period to elute the compounds.[\[8\]](#)
- Flow Rate: 0.2 mL/min to 1.0 mL/min.[\[8\]](#)
- Column Temperature: 50°C.[\[8\]](#)
- Detection: Monitor the absorbance at 509 nm for **roseoflavin**.

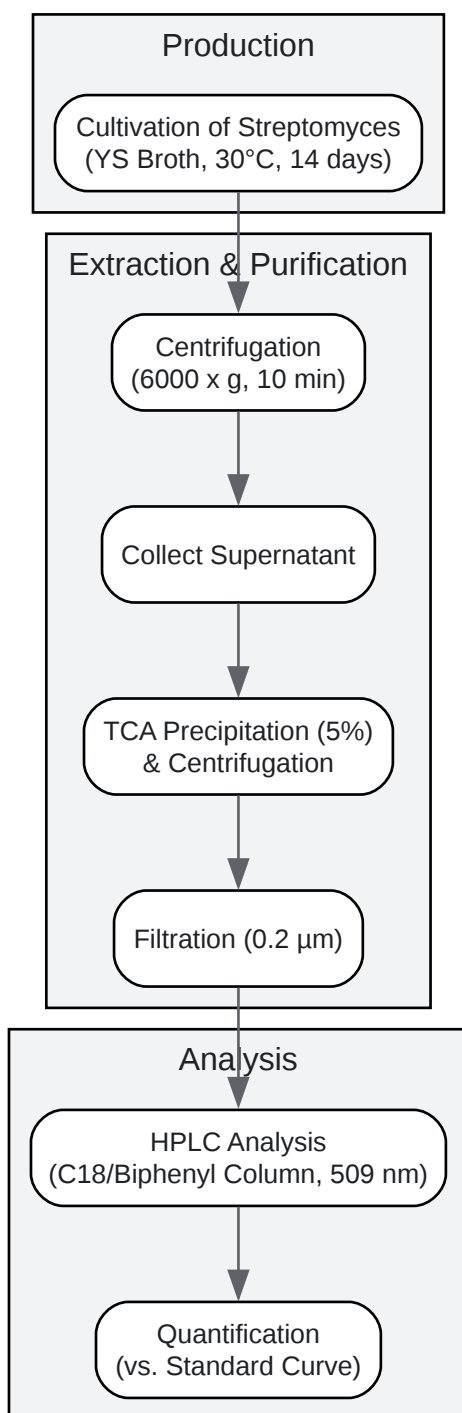
4.3.2. Quantification

- Prepare a standard curve using a purified **roseoflavin** standard of known concentrations.
- Inject the prepared samples and standards onto the HPLC system.
- Determine the concentration of **roseoflavin** in the samples by comparing the peak area with the standard curve.

Experimental Workflow

The following diagram outlines the general workflow for the production, extraction, and analysis of **roseoflavin** from *Streptomyces* cultures.

Experimental Workflow for Roseoflavin Analysis



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Workflow for **roseoflavin** production and analysis.

Conclusion

This technical guide has summarized the key information regarding the natural sources and producers of **roseoflavin**, providing a foundation for researchers and drug development professionals. The detailed methodologies and biosynthetic pathway information offer a starting point for further investigation into this promising antimicrobial compound. The continued exploration of natural producers and the optimization of heterologous production systems will be crucial for unlocking the full therapeutic potential of **roseoflavin**.

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